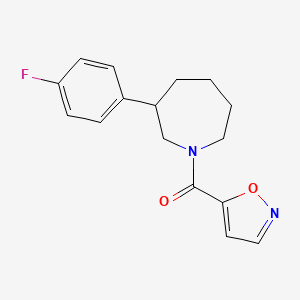

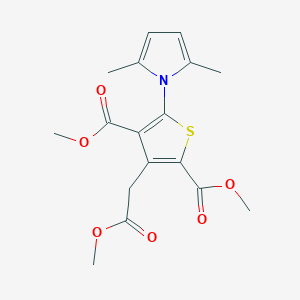

![molecular formula C14H9F3N8O B2407048 N-((7-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-[1,2,4]triazolo[1,5-a]pirimidin-2-carboxamida CAS No. 2034327-14-3](/img/structure/B2407048.png)

N-((7-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-[1,2,4]triazolo[1,5-a]pirimidin-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C14H9F3N8O and its molecular weight is 362.276. The purity is usually 95%.

BenchChem offers high-quality N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El compuesto ha demostrado potencial como agente anticancerígeno. Los investigadores han investigado sus efectos sobre las células tumorales, explorando mecanismos como el arresto del ciclo celular, la apoptosis y la inhibición de la angiogénesis. Se necesitan más estudios para optimizar su eficacia y seguridad para el tratamiento del cáncer .

- N-((7-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-[1,2,4]triazolo[1,5-a]pirimidin-2-carboxamida presenta propiedades antimicrobianas. Se ha evaluado contra bacterias, hongos y otros patógenos. Su potencial como un nuevo agente antimicrobiano merece una mayor exploración .

- Los estudios sugieren que este compuesto puede poseer propiedades analgésicas y antiinflamatorias. Los investigadores han investigado su impacto en las vías del dolor y las vías de señalización relacionadas con la inflamación. Estos hallazgos podrían conducir al desarrollo de nuevas estrategias para el manejo del dolor .

- El potencial antioxidante del compuesto ha llamado la atención. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención de diversas enfermedades. Se necesitan más investigaciones para comprender sus mecanismos precisos y sus posibles aplicaciones terapéuticas .

- Estudios preliminares indican que this compound puede exhibir actividad antiviral. Los investigadores han explorado sus efectos contra virus específicos, incluidos los virus ARN y ADN. Las futuras investigaciones podrían conducir al desarrollo de nuevos fármacos antivirales .

- Este compuesto ha mostrado efectos inhibitorios sobre enzimas como la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina. Estas enzimas juegan roles críticos en varios procesos fisiológicos. Investigar su inhibición por este compuesto podría proporcionar información para el diseño de fármacos .

- Los investigadores han estudiado su potencial como agente antilípasa. Los inhibidores de la lipasa son relevantes en el manejo de la obesidad y los trastornos metabólicos relacionados. Es necesaria una mayor caracterización para determinar su utilidad clínica .

- Los inhibidores de la aromatasa se utilizan en la terapia del cáncer de mama. Los datos preliminares sugieren que este compuesto puede tener actividad inhibitoria de la aromatasa. Se necesitan más estudios para validar su potencial en el tratamiento del cáncer .

Propiedades Anticancerígenas

Actividad Antimicrobiana

Efectos Analgésicos y Antiinflamatorios

Actividad Antioxidante

Propiedades Antivirales

Inhibidores Enzimáticos

Actividad Antilipasica

Inhibición de la Aromatasa

En resumen, this compound promete en diversos campos, desde la investigación del cáncer hasta la terapia antimicrobiana. Su estructura única y sus propiedades multifuncionales lo convierten en un área emocionante de investigación para el diseño y desarrollo de fármacos . Si desea más información o tiene alguna pregunta específica, ¡no dude en preguntar! 😊

Propiedades

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N8O/c15-14(16,17)8-2-5-24-9(6-8)21-22-10(24)7-19-12(26)11-20-13-18-3-1-4-25(13)23-11/h1-6H,7H2,(H,19,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXLIKGYPRBFSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)

![N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2406968.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)

![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)